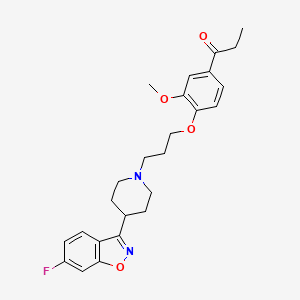
1-Desacetyl 1-Propionyl Iloperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Desacetyl 1-Propionyl Iloperidone is a derivative of Iloperidone, an antipsychotic medication primarily used in the treatment of schizophrenia. This compound is characterized by modifications to the acetyl and propionyl groups of the original Iloperidone structure . Its molecular formula is C25H29FN2O4, and it has a molecular weight of 440.507 g/mol .
Preparation Methods
The synthesis of 1-Desacetyl 1-Propionyl Iloperidone involves specific chemical reactions that modify the acetyl and propionyl groups of Iloperidone.
Chemical Reactions Analysis
1-Desacetyl 1-Propionyl Iloperidone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Desacetyl 1-Propionyl Iloperidone is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a reference material and in the study of organic reactions.
Biology: Investigated for its interactions with biological molecules and potential therapeutic effects.
Medicine: Studied for its potential use in the treatment of psychiatric disorders, given its relation to Iloperidone
Mechanism of Action
The mechanism of action of 1-Desacetyl 1-Propionyl Iloperidone is believed to be similar to that of Iloperidone. It likely involves antagonism at dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia. This antagonism helps to balance neurotransmitter levels in the brain, thereby alleviating symptoms of psychosis .
Comparison with Similar Compounds
1-Desacetyl 1-Propionyl Iloperidone is unique due to its specific modifications to the acetyl and propionyl groups. Similar compounds include:
Iloperidone: The parent compound, used as an antipsychotic medication.
1-Desacetyl Iloperidone: A derivative with the acetyl group removed.
1-Propionyl Iloperidone: A derivative with the propionyl group added
These compounds share similar structures but differ in their specific functional groups, which can influence their pharmacological properties and therapeutic applications.
Properties
Molecular Formula |
C25H29FN2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]propan-1-one |
InChI |
InChI=1S/C25H29FN2O4/c1-3-21(29)18-5-8-22(24(15-18)30-2)31-14-4-11-28-12-9-17(10-13-28)25-20-7-6-19(26)16-23(20)32-27-25/h5-8,15-17H,3-4,9-14H2,1-2H3 |
InChI Key |
NDYOGQKCYHHFLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















